Biocatalytic Enantioselectivity: 29-Fold Catalytic Efficiency Improvement Over Wild-Type Reductases
The engineered carbonyl reductase triple mutant (I212F/I176L/R216L) exhibits a 29-fold improvement in catalytic efficiency toward ethyl benzoylacetate compared to wild-type SLCR1, achieving complete conversion of 150 mM substrate within 1 hour with >99% enantiomeric excess for (S)-EHPP [1]. In contrast, wild-type microbial reductions using Saccharomyces cerevisiae typically require 24-hour reaction times at lower substrate concentrations (15.6 g/L, approximately 80 mM) and achieve 97.5% e.e. [2]. This represents a 2.5-fold increase in achievable substrate loading with reduced process time.
| Evidence Dimension | Catalytic efficiency (kcat/Km) and substrate loading capacity |
|---|---|
| Target Compound Data | Triple mutant (I212F/I176L/R216L): 29-fold improved catalytic efficiency; 150 mM EBA converted in 1 h; 95% yield; >99% e.e. |
| Comparator Or Baseline | Wild-type SLCR1 (baseline efficiency = 1); S. cerevisiae LH1 whole cells: 15.6 g/L EBA, 24 h, 97.5% e.e. |
| Quantified Difference | 29-fold efficiency increase vs wild-type; 2.5-fold higher substrate loading vs yeast reduction; 24× faster reaction time |
| Conditions | Whole-cell biocatalysis with co-expressed GDH; 50°C, pH 7.0; EBA substrate |
Why This Matters
This evidence enables procurement decisions favoring enzyme formulations or engineered strains incorporating this triple mutant over wild-type reductases or conventional yeast whole-cell catalysts, delivering substantially higher volumetric productivity for industrial (S)-EHPP manufacturing.
- [1] Xu X, Hong X, Zeng W, et al. Stereoselective synthesis of (S)-3-Hydroxy-3-phenylpropionate with a novel carbonyl reductase identified from a soda lake metagenome. Int J Biol Macromol. 2026;335:149193. View Source
- [2] Lin J, Liu Q, Su E, Wei D, Yang S. Application of comparative proteome analysis to reveal influence of cultivation conditions on asymmetric bioreduction of beta-keto ester by Saccharomyces cerevisiae. Appl Microbiol Biotechnol. 2008;80(5):831-9. View Source
